molecular formula C10H8F3N3O2S B13693154 5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine

5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13693154
M. Wt: 291.25 g/mol
InChI Key: UFGYNZFYMXGCIM-UHFFFAOYSA-N
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Description

5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine is a chemical compound known for its unique structure and properties. This compound contains a trifluoromethoxy group, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-(trifluoromethoxy)phenol with appropriate reagents to introduce the thiadiazole ring. One common method involves the use of boron reagents in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to various biological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenol: Shares the trifluoromethoxy group but lacks the thiadiazole ring.

    5-{[4-(Trifluoromethoxy)phenoxy]methyl}-2-furoic acid: Contains a similar phenoxy group but with a different core structure.

Uniqueness

5-[[4-(Trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both the trifluoromethoxy group and the thiadiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8F3N3O2S

Molecular Weight

291.25 g/mol

IUPAC Name

5-[[4-(trifluoromethoxy)phenoxy]methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)18-7-3-1-6(2-4-7)17-5-8-15-16-9(14)19-8/h1-4H,5H2,(H2,14,16)

InChI Key

UFGYNZFYMXGCIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C(S2)N)OC(F)(F)F

Origin of Product

United States

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